molecular formula C22H19FN6O2 B2980256 5-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921787-26-0

5-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2980256
CAS RN: 921787-26-0
M. Wt: 418.432
InChI Key: HYJUIQXTNGEKKW-UHFFFAOYSA-N
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Description

The compound “5-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a methylphenyl group, a purine ring, and a triazole ring . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the specific synthesis process for this compound is not available, related compounds such as fluorinated pyrazoles are typically synthesized via a two-step reaction . The first step involves a one-pot three-component reaction under microwave irradiation to form a pyrazoline intermediate . The second step involves oxidative aromatization of the pyrazoline under conventional heating to form the final pyrazole .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic analysis, including Fourier-transform infrared spectroscopy (FT-IR), high-resolution mass spectrometry (HR-MS), and one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) analysis .

Scientific Research Applications

Antimigraine Possibilities

Rizatriptan is another 1,2,4-triazole derivative used for its antimigraine properties. The compound might be studied for similar applications in migraine treatment.

These applications are inferred based on the known uses of other 1,2,4-triazole derivatives and the pharmacological activities associated with this class of compounds . Further research and experimentation would be necessary to determine the specific applications of 5-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione .

Mechanism of Action

Target of Action

The primary target of the compound 5-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione is the human estrogen alpha receptor (ERα) . This receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers.

Mode of Action

The compound interacts with its target, the human estrogen alpha receptor, by binding to it. The binding affinity of the compound to the human estrogen alpha receptor is close to that of 4-OHT, a native ligand . This interaction can lead to changes in the receptor’s activity, potentially influencing the expression of genes regulated by this receptor.

Pharmacokinetics

The presence of a fluorine atom in the compound might enhance its stability and potentially its bioavailability, as fluorinated compounds are often used in medicinal chemistry due to the stability of the c-f bond .

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O2/c1-13-4-8-15(9-5-13)18-24-25-21-28(12-14-6-10-16(23)11-7-14)17-19(29(18)21)26(2)22(31)27(3)20(17)30/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJUIQXTNGEKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=C(C=C5)F)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione

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